molecular formula C15H21N3O2 B11379844 N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide

N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide

Cat. No.: B11379844
M. Wt: 275.35 g/mol
InChI Key: NQUAAQAIEHKITP-UHFFFAOYSA-N
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Description

N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-HYDROXYBUTANAMIDE is a synthetic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-HYDROXYBUTANAMIDE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core is synthesized through a cyclization reaction involving o-phenylenediamine and an appropriate carboxylic acid derivative.

    Alkylation: The benzodiazole core is then alkylated using ethyl bromide to introduce the ethyl group at the 1-position.

    Amidation: The alkylated benzodiazole is reacted with 4-hydroxybutanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-HYDROXYBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

    Substitution: Alkyl halides, sodium hydride (NaH), dimethylformamide (DMF), room temperature.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the primary amine.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-HYDROXYBUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-HYDROXYBUTANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE: Similar structure but lacks the ethyl group at the 1-position.

    N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL]SULFANYL}ACETAMIDE: Contains additional functional groups that may confer different biological activities.

Uniqueness

N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-HYDROXYBUTANAMIDE is unique due to its specific combination of functional groups, which may result in distinct biological activities and therapeutic potential compared to other benzodiazole derivatives.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-4-hydroxybutanamide

InChI

InChI=1S/C15H21N3O2/c1-2-18-13-7-4-3-6-12(13)17-14(18)9-10-16-15(20)8-5-11-19/h3-4,6-7,19H,2,5,8-11H2,1H3,(H,16,20)

InChI Key

NQUAAQAIEHKITP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCNC(=O)CCCO

Origin of Product

United States

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